molecular formula C29H51ClN2O3 B3044024 DL-Ppmp CAS No. 139889-53-5

DL-Ppmp

Cat. No. B3044024
CAS RN: 139889-53-5
M. Wt: 511.2
InChI Key: ORVAUBQYJOFWFY-ZHESDOBJSA-N
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Description

DL-Ppmp, also known as DL-phenylpiperazine, is a ceramide analog and an inhibitor of glucosylceramide synthase . It is used in various research contexts due to its role in glycosphingolipid biosynthesis .


Molecular Structure Analysis

DL-Ppmp has a molecular formula of C29H50N2O3 and a molecular weight of 511.19 . It is a glucosylceramide synthase inhibitor .


Chemical Reactions Analysis

DL-Ppmp is known to inhibit MDR1 gene expression in KBV(200) cells at the mRNA level . It is also found to increase 4-HPR-induced ceramides .


Physical And Chemical Properties Analysis

DL-Ppmp is a colorless or slightly amber glassy low-melting solid . It is a very thermally stable material and does not show any signs of degradation up to 330ºC .

Scientific Research Applications

Safety and Hazards

DL-Ppmp is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .

Future Directions

DL-Ppmp has gained significant attention in the scientific community due to its various properties and applications . It has potential for future research in the context of its role as an inhibitor of glucosylceramide synthase .

properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAUBQYJOFWFY-ZHESDOBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Ppmp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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